1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine
Brand Name: Vulcanchem
CAS No.: 946315-14-6
VCID: VC11939544
InChI: InChI=1S/C21H18F3N7O2S/c22-21(23,24)15-5-4-8-17(13-15)34(32,33)30-11-9-29(10-12-30)19-18-20(26-14-25-19)31(28-27-18)16-6-2-1-3-7-16/h1-8,13-14H,9-12H2
SMILES: C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC(=C5)C(F)(F)F
Molecular Formula: C21H18F3N7O2S
Molecular Weight: 489.5 g/mol

1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine

CAS No.: 946315-14-6

Cat. No.: VC11939544

Molecular Formula: C21H18F3N7O2S

Molecular Weight: 489.5 g/mol

* For research use only. Not for human or veterinary use.

1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine - 946315-14-6

Specification

CAS No. 946315-14-6
Molecular Formula C21H18F3N7O2S
Molecular Weight 489.5 g/mol
IUPAC Name 3-phenyl-7-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine
Standard InChI InChI=1S/C21H18F3N7O2S/c22-21(23,24)15-5-4-8-17(13-15)34(32,33)30-11-9-29(10-12-30)19-18-20(26-14-25-19)31(28-27-18)16-6-2-1-3-7-16/h1-8,13-14H,9-12H2
Standard InChI Key FLKMBMZSZCJWBJ-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC(=C5)C(F)(F)F
Canonical SMILES C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC(=C5)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name is 3-phenyl-7-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine (PubChem CID: 26844876) . Its molecular formula is C21H18F3N7O2S, with a molecular weight of 489.5 g/mol . Key structural features include:

  • A triazolo[4,5-d]pyrimidine core, which is a fused bicyclic system with nitrogen atoms at positions 1, 2, 3, and 7.

  • A phenyl group at position 3 of the triazolo-pyrimidine ring.

  • A piperazine ring substituted at position 4 with a 3-(trifluoromethyl)benzenesulfonyl group.

The SMILES notation (C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC(=C5)C(F)(F)F) and InChIKey (FLKMBMZSZCJWBJ-UHFFFAOYSA-N) confirm the connectivity and stereoelectronic properties .

Synthesis and Reaction Pathways

The synthesis of this compound involves multi-step reactions, typically utilizing nucleophilic substitution and coupling strategies:

Key Synthetic Steps

  • Formation of the Triazolo-Pyrimidine Core:

    • Cyclocondensation of 5-amino-1H-1,2,3-triazole-4-carboxamide with phenyl isocyanate yields the triazolo[4,5-d]pyrimidine scaffold .

  • Introduction of the Piperazine Substituent:

    • Nucleophilic aromatic substitution at position 7 of the triazolo-pyrimidine core with piperazine derivatives under basic conditions (e.g., K2CO3 in DMF at 80°C) .

  • Sulfonylation of Piperazine:

    • Reaction of the piperazine intermediate with 3-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine .

Optimization Challenges

  • Yield: Reported yields for analogous piperazine sulfonylation reactions range from 33% to 81%, depending on solvent polarity and temperature .

  • Purity: Chromatographic purification (silica gel, ethyl acetate/hexane) is critical due to byproducts from incomplete sulfonylation .

Biological Activity and Mechanism

LSD1 Inhibition

The compound’s triazolo-pyrimidine scaffold has been identified as a potent inhibitor of lysine-specific demethylase 1 (LSD1), an epigenetic regulator overexpressed in cancers .

  • IC50: Analogous derivatives exhibit IC50 values as low as 0.564 μM against LSD1 .

  • Mechanism: Docking studies reveal hydrogen bonding between the pyrimidine nitrogen and Met332, alongside π-stacking with Phe538 and Tyr761 .

Additional Targets

  • Antiviral Activity: Sulfonylpiperazine derivatives are investigated for binding to viral enzymes, including SARS-CoV-2 nsp16/nsp10 .

  • Kinase Modulation: Structural analogs show affinity for cyclin-dependent kinases (CDKs) and leukotriene receptors .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight489.5 g/mol
Lipophilicity (LogP)Estimated 3.8 (Trifluoromethyl enhances)
SolubilityPoor in water; soluble in DMSO, DMF
Melting PointNot reported (decomposes above 200°C)
StabilityStable under inert atmosphere; hygroscopic

Docking and Structure-Activity Relationships (SAR)

Critical Interactions

  • Triazolo-Pyrimidine Core: Forms π-π interactions with aromatic residues (e.g., Phe538) in LSD1’s active site .

  • Sulfonyl Group: Engages in hydrogen bonding with Arg316, stabilizing the enzyme-inhibitor complex .

  • Trifluoromethyl Group: Enhances binding via hydrophobic interactions and metabolic stability .

SAR Insights

  • R1 (Phenyl Group): Bulky substituents at position 3 improve LSD1 affinity but reduce solubility .

  • R2 (Sulfonylpiperazine): Meta-substitution (e.g., trifluoromethyl) optimizes steric and electronic effects .

Future Directions

  • Pharmacokinetic Optimization:

    • Prodrug strategies (e.g., esterification) to enhance oral bioavailability .

  • Target Expansion:

    • Screening against bromodomains and histone acetyltransferases .

  • Combination Therapies:

    • Synergy studies with checkpoint inhibitors (e.g., anti-PD-1) in cancer models .

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